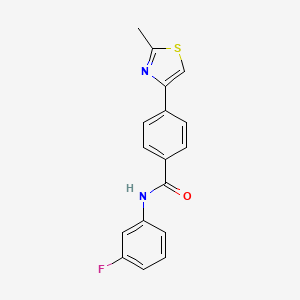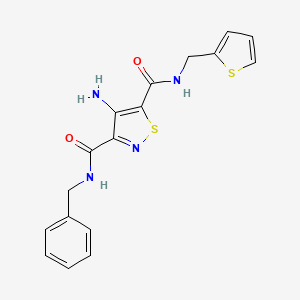![molecular formula C16H11ClN4O B11195849 1-(4-chlorophenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11195849.png)
1-(4-chlorophenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-4-METHYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-4-METHYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzylamine and 4-methylbenzoic acid.
Cyclization: The key step involves the cyclization of these starting materials to form the triazoloquinazoline core. This is usually achieved through a series of condensation and cyclization reactions.
Reaction Conditions: The reactions are typically carried out under reflux conditions in the presence of a dehydrating agent such as sulfuric acid or phosphorus oxychloride.
Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-4-METHYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced triazoloquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols to form substituted derivatives.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
1-(4-CHLOROPHENYL)-4-METHYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agent. It has been evaluated for its ability to inhibit various enzymes and receptors involved in disease pathways.
Biological Studies: It has been used in studies to understand its mechanism of action and its effects on cellular processes. This includes its role in apoptosis, cell cycle regulation, and signal transduction pathways.
Agricultural Chemistry: The compound has been investigated for its antimicrobial properties against plant pathogens, making it a potential candidate for use in agricultural applications to protect crops from bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-METHYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor of specific enzymes, such as kinases or proteases, by binding to their active sites and preventing their normal function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-4-METHYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE can be compared with other similar compounds in the triazoloquinazoline class, such as:
1-(4-METHOXYPHENYL)-4-METHYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE: This compound has a methoxy group instead of a chloro group, which can affect its chemical reactivity and biological activity.
1-(4-NITROPHENYL)-4-METHYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE: The presence of a nitro group can enhance the compound’s electron-withdrawing properties, potentially altering its interactions with molecular targets.
1-(4-BROMOPHENYL)-4-METHYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE: The bromine atom can influence the compound’s steric and electronic properties, impacting its chemical and biological behavior.
Each of these compounds has unique structural features that contribute to their distinct chemical and biological properties, making them valuable for different research applications.
Properties
Molecular Formula |
C16H11ClN4O |
|---|---|
Molecular Weight |
310.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C16H11ClN4O/c1-20-15(22)12-4-2-3-5-13(12)21-14(18-19-16(20)21)10-6-8-11(17)9-7-10/h2-9H,1H3 |
InChI Key |
IHJOFBUONHHMIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C1=NN=C3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11195770.png)
![N-(3-ethoxypropyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11195773.png)
![5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B11195777.png)
![N-(1,3-benzodioxol-5-yl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11195788.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11195796.png)

![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11195814.png)
![N-(3-chlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11195820.png)
![Ethyl 4-{4-amino-5-[(4-ethoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B11195827.png)


![3-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11195856.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B11195861.png)

